Bungeiside D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

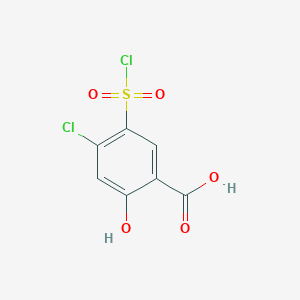

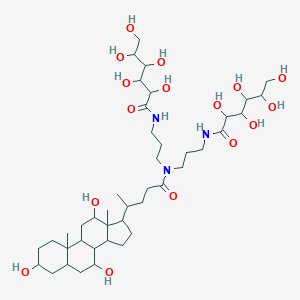

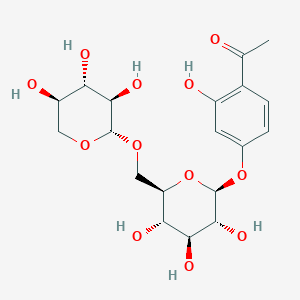

Bungeiside D is one of the four new glucosides (Bungeiside A, B, C, and D) that were isolated from the roots of Cynanchum bungei DECNE . It is a compound that has been studied for its potential medicinal properties .

Molecular Structure Analysis

The molecular structure of this compound was determined by chemical and spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) techniques . The specific details of the molecular structure are not provided in the available resources.Applications De Recherche Scientifique

Isolation and Characterization

Bungeiside D, along with other glucosides like bungeiside A, B, and C, has been isolated from the roots of Cynanchum bungei Decne. These compounds' structures were determined using chemical and spectroscopic methods, notably two-dimensional nuclear magnetic resonance (2D NMR) techniques. This research laid the groundwork for understanding this compound's chemical properties and potential applications in scientific research (Li et al., 1992).

Separation and Purification Techniques

A high-speed counter-current chromatography (HSCCC) method was developed for the separation and purification of bungeiside A, B, and D from Cynanchum bungei Decne. This method proved effective for isolating components with similar structures, low concentrations, and high polarity, such as this compound (Sun et al., 2011).

Pharmacological Research

While direct studies on this compound are limited, research on closely related compounds and species provides insight into potential pharmacological applications. For instance, danshen (Salvia miltiorrhiza Bunge), a traditional Chinese medicine, has shown protective effects in colon and prostate cancer patients. Bioactive compounds in danshen, like dihydroisotanshinone I, inhibit cancer cell proliferation and induce apoptosis, suggesting a potential research pathway for this compound in oncology (Lin et al., 2017), (Wu et al., 2017).

Orientations Futures

The future directions for the research on Bungeiside D could involve further exploration of its potential medicinal properties, detailed analysis of its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards. More comprehensive and detailed studies are needed to fully understand the potential of this compound .

Propriétés

IUPAC Name |

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOIOWJTRVFMHP-BMVMOQKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164279 |

Source

|

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149475-54-7 |

Source

|

| Record name | Bungeiside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)